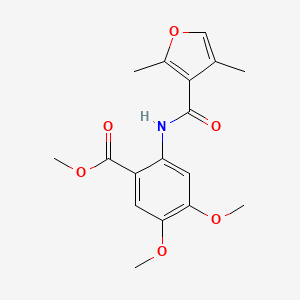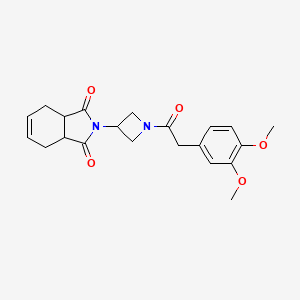
Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions, including Diels-Alder reactions, to obtain specific regioisomers and chemoselective products. An example is the formation of Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate via a Diels-Alder reaction, highlighting the complexity and precision required in synthesizing such compounds (Kranjc, Kočevar, & Perdih, 2011).
Molecular Structure Analysis
Molecular structure analyses often utilize X-ray crystallography to elucidate the configurations of complex molecules. For instance, the structure of related compounds shows intramolecular hydrogen bonding and aromatic π-π interactions, which play a crucial role in stabilizing the three-dimensional framework of these molecules (Kranjc, Kočevar, & Perdih, 2011).
Chemical Reactions and Properties
Chemical reactions involving such compounds can exhibit regioselectivity and chemoselectivity, where specific bonds react while others remain unchanged. This selectivity is crucial for achieving the desired product without unnecessary byproducts (Kranjc, Kočevar, & Perdih, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Novel heterocyclic compounds, including derivatives like (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’] difuran-2-carboxamide, were synthesized. These compounds demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, indicating potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related, were synthesized and tested for cytotoxic activity. Some showed potent cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy (Deady et al., 2003).
Chemical Synthesis and Structural Analysis
- In a study focusing on the synthesis of pyrimido[1,2‐a]benzimidazoles, methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate was produced. This work contributes to the understanding of chemical structures and reactions involving similar compounds (Troxler & Weber, 1974).
Application in Herbicides
- A study on the herbicide triflusulfuron-methyl, structurally related to the compound , provided insights into the molecular structure and intermolecular interactions, which are crucial for understanding the behavior of similar compounds in agricultural contexts (Mereiter, 2011).
Radiochemistry Applications
- In radiochemistry, specifically in the synthesis of carbon-11 labeled compounds, methylbenzoates including structurally similar compounds were effectively synthesized. This demonstrates the compound's potential use in medical imaging and diagnostics (Takashima-Hirano, Ishii, & Suzuki, 2012).
Polyamide Synthesis
- A study focused on the synthesis of novel aromatic polyamides, including the use of related compounds as starting materials, providing insights into the development of new materials with potential applications in various industries (More, Pasale, & Wadgaonkar, 2010).
Agricultural Applications
- Research on the synthesis of nanoparticles for the sustained release of fungicides like carbendazim (structurally related) demonstrated the potential of such compounds in improving agricultural practices and reducing environmental impact (Campos et al., 2015).
Propiedades
IUPAC Name |
methyl 2-[(2,4-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-9-8-24-10(2)15(9)16(19)18-12-7-14(22-4)13(21-3)6-11(12)17(20)23-5/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHUOCBEAUCTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,4-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)


![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)
![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)
![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

